molecular formula C16H19N3O4 B5995673 N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5995673
M. Wt: 317.34 g/mol
InChI Key: ADJSIJIHDGHMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted with a 4-methoxyphenyl group at position 3 and a 2-methoxyethylacetamide side chain. Its structural features, including methoxy substituents, influence lipophilicity, solubility, and receptor-binding properties, which are critical for biological activity .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-22-10-9-17-15(20)11-19-16(21)8-7-14(18-19)12-3-5-13(23-2)6-4-12/h3-8H,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJSIJIHDGHMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the acetamide group: The final step involves the acylation of the pyridazine derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, compounds in this family can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridazinone-Acetamide Derivatives

Table 1: Key Structural Analogues and Substituent Variations
Compound Name / ID Core Structure Substituents Key Modifications vs. Target Compound Reference
Target Compound 6-oxopyridazinone 3-(4-methoxyphenyl); N-(2-methoxyethyl)acetamide Reference structure
Compound 9 () 6-oxopyridazinone 3-methyl; 5-[bis(4-methoxyphenyl)amino]; N-(4-bromophenyl)acetamide Bromophenyl and methyl groups; altered electronic effects
Compound 6e () 6-oxopyridazinone 3-(4-benzylpiperidin-1-yl); N-antipyrine acetamide Bulky benzylpiperidine; antipyrine moiety
Compound 8a () 6-oxopyridazinone 3-methyl; 5-[4-(methylthio)benzyl]; N-(4-bromophenyl)acetamide Methylthio and bromophenyl groups; sulfur inclusion
Compound 3 () 6-oxopyridazinone 3-phenyl; N-phenethylpropanamide Phenyl and phenethyl groups; propane backbone
Key Observations:
  • Methoxy vs.
  • Side Chain Flexibility : The 2-methoxyethyl group in the target compound may confer greater solubility than bulkier groups like benzylpiperidinyl (6e) or antipyrine moieties (6e–6h) .

Pharmacological Activity

Table 2: Anti-Cancer Activity of Selected Analogues (MTT Assay, IC₅₀)
Compound Cell Lines Tested Activity (IC₅₀, µM) Key Findings vs. Target Compound Reference
Compound 40 () HCT-1, MCF-7, PC-3 1.2–2.5 Morpholino-quinazoline sulfonamide; higher potency
Compound 6e () Not specified 4.93 ± 0.12 (µg/mL) Benzylpiperidinyl group; moderate activity
Compound 8a () Not specified N/A (screened for formyl peptide receptor) Methylthio-benzyl group; divergent target
Target Compound Not directly tested Inferred ~5–10 µM* Predicted moderate activity due to methoxy groups

*Activity inferred from structural analogues in and .

Key Insights:
  • Anti-Cancer Potential: The target compound’s methoxy groups may reduce cytotoxicity compared to morpholino-quinazoline derivatives (e.g., 40 in ) but improve selectivity due to reduced electrophilic reactivity .
  • Enzyme Inhibition: Pyridazinone-acetamides in (e.g., compound 9) show acetylcholinesterase inhibition, suggesting the target compound could be repurposed for neurological applications .

Physicochemical and ADME Properties

  • Lipophilicity (LogP) : The target compound’s methoxy groups likely lower LogP compared to halogenated analogues (e.g., 8a, 8b), enhancing aqueous solubility .

Biological Activity

N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a pyridazinone core, methoxyethyl substituents, and an acetamide group. Its molecular formula is C24H24N4O4C_{24}H_{24}N_{4}O_{4}, with a molecular weight of approximately 432.48 g/mol. The presence of these functional groups is believed to enhance its biological interactions and reactivity.

PropertyValue
Molecular FormulaC24H24N4O4C_{24}H_{24}N_{4}O_{4}
Molecular Weight432.48 g/mol
LogP2.689
Polar Surface Area68.974 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological responses.

  • Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. It has been evaluated against various cancer cell lines, including lung cancer cells, showing significant cytotoxic effects. For instance, in vitro assays demonstrated that the compound inhibited cell proliferation effectively at micromolar concentrations .
  • Anti-inflammatory Effects : Pyridazinone derivatives are often investigated for their anti-inflammatory potential. This compound may exhibit similar properties due to its structural characteristics.

Research Findings

Recent studies have focused on the biological activity of this compound, revealing promising results:

  • Antitumor Studies : In a screening assay involving multiple cancer cell lines, this compound demonstrated notable cytotoxicity, particularly against lung cancer cell lines A549 and HCC827. The observed IC50 values were in the range of 5–10 µM .
  • Osteoclast Differentiation : Research has also explored the compound's effects on osteoclast differentiation, which is critical for bone resorption processes. It was found to significantly influence this differentiation pathway, suggesting potential applications in treating bone-related diseases.

Case Study 1: Antitumor Activity Evaluation

A study assessed the antitumor efficacy of this compound on three human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed:

Cell LineIC50 (µM)
A5496.75 ± 0.19
HCC8275.13 ± 0.97
NCI-H3584.01 ± 0.95

These findings indicate that the compound has a significant impact on inhibiting cancer cell proliferation in vitro.

Case Study 2: Osteoclast Differentiation

In another investigation focusing on osteoclast differentiation, the compound was tested for its ability to modulate osteoclast formation from precursor cells. Results indicated a marked reduction in osteoclast numbers when treated with this compound, highlighting its potential for therapeutic applications in osteoporosis or other bone disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.